7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Description
Positional Isomerism
The fused pyrazolo-triazine system allows for multiple substitution patterns. For instance, relocating the cyano group from position 8 to position 5 would create a structural isomer with distinct physicochemical properties. However, the current configuration is stabilized by intramolecular hydrogen bonding between the amino group at position 7 and the oxo group at position 4.
Tautomerism
The 1,4-dihydro configuration permits tautomeric shifts involving the oxo group and adjacent nitrogen atoms:
$$
\text{Keto Form: } \text{C=O} \rightleftharpoons \text{Enol Form: } \text{C-OH}
$$
Experimental evidence from infrared spectroscopy of analogous compounds suggests predominant stabilization of the keto form due to resonance with the triazine ring. Additionally, the amino group at position 7 may participate in prototropic tautomerism, though X-ray crystallographic data would be required for definitive confirmation.
Comparative analysis with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine reveals similar tautomeric behavior in partially saturated triazine systems. The cyclopentyl substituent introduces steric effects that further constrain molecular flexibility, reducing the likelihood of ring-chain tautomerism observed in simpler triazine derivatives.
Properties
Molecular Formula |
C11H12N6O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
7-amino-3-cyclopentyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C11H12N6O/c12-5-7-9(13)16-17-10(7)15-14-8(11(17)18)6-3-1-2-4-6/h6,16H,1-4,13H2 |
InChI Key |
XDFQFCLQJAIJHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C3C(=C(NN3C2=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile with ammonia or an amine source to introduce the amino group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile can be contextualized by comparing it to analogs with varying substituents or core modifications. Below is a detailed analysis:
Substituent Variations at Position 3
- 3-Cyclopentyl vs. 3-tert-Butyl: The tert-butyl analog (7-amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile) shares the same amino and nitrile groups but differs in the bulkiness of the substituent. Both compounds exhibit tautomerism, but the tert-butyl derivative’s crystalline structure has been resolved via X-ray diffraction, confirming its planar heterocyclic core .
- 3-Cyclopropyl Analog: Replacing cyclopentyl with cyclopropyl (7-amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile) reduces steric bulk, likely enhancing solubility and altering intermolecular interactions. This analog is synthesized via multi-step procedures involving hydrazine intermediates, differing from the multi-component reactions used for the cyclopentyl derivative .
Functional Group Modifications at Position 7 and 8
- Phosphoryl and Halogen Substituents: A phosphoryl-containing analog (7-(4-chlorophenyl)-8-(diphenylphosphoryl)-3-methyl-4-oxo-4,8-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile) replaces the amino group with a 4-chlorophenyl moiety and introduces a phosphoryl group. This modification enhances electrophilic reactivity, enabling participation in nucleophilic substitution reactions. The methyl group at position 3 further differentiates its steric profile .
- Thiazolo-Pyrimidine Hybrids: Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) feature a thiazolo-pyrimidine core instead of pyrazolo-triazine. While both systems include nitrile groups, the thiazolo-pyrimidine derivatives exhibit distinct electronic properties due to extended conjugation, as evidenced by their IR and NMR spectra .
Tautomeric Behavior
Pyrazolo-triazine derivatives exist in two tautomeric forms (1H and 5H), influenced by substituents. The amino group in the target compound stabilizes the 1H form through intramolecular hydrogen bonding, whereas analogs with ethoxycarbonyl or phenylazo groups (e.g., 1H-7-ethoxycarbonyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole) favor the 5H tautomer due to electron-withdrawing effects .
Biological Activity
7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N6O
- Molecular Weight : 244.25 g/mol
- CAS Number : 1351392-64-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to act as an inhibitor for certain enzymes, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine compounds exhibit potent antimicrobial properties. In vitro studies have shown that 7-Amino-3-cyclopentyl-4-oxo derivatives can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 7-Amino-Cyclopentyl | E. coli | 25 |
| 7-Amino-Cyclopentyl | S. aureus | 15 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Specific findings include:
- Cell Line Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 with IC50 values below 30 μM.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 28 |
Neuroprotective Effects
Recent studies have indicated that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings are promising for the treatment of neurodegenerative diseases.
Case Studies
A notable study published in a peer-reviewed journal evaluated the efficacy of 7-Amino-3-cyclopentyl derivatives in a mouse model of bacterial infection. The results showed a significant reduction in bacterial load and improved survival rates compared to controls.
Another investigation focused on the compound's potential as an anti-inflammatory agent. In vitro assays revealed that it could significantly reduce pro-inflammatory cytokines in activated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
